3-Bromobenzo[b]thiophen-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-benzothiophen-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrOS/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTRHZPASURPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307637 | |
| Record name | 3-Bromobenzo[b]thiophene-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101494-83-1 | |
| Record name | 3-Bromobenzo[b]thiophene-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101494-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromobenzo[b]thiophene-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation of 3 Bromobenzo B Thiophen 5 Ol
Electrophilic Aromatic Substitution Reactions on the Benzo[b]thiophene Core
The benzo[b]thiophene system is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comyoutube.com The inherent reactivity of the thiophene (B33073) ring makes it more activated towards electrophiles than the benzene (B151609) ring. The position of further substitution on the 3-Bromobenzo[b]thiophen-5-ol core is directed by the existing substituents. The hydroxyl group at C5 is a strongly activating, ortho-, para- directing group, while the bromo group at C3 is a deactivating, yet ortho-, para- directing group.
The regioselectivity of subsequent electrophilic aromatic substitution reactions on this compound is a result of the combined directing effects of the hydroxyl and bromo substituents. The powerful activating effect of the C5-hydroxyl group is expected to dominate, directing incoming electrophiles primarily to the ortho positions (C4 and C6).
Studies on related compounds, such as 3-bromobenzo[b]thiophene, have shown that nitration can occur preferentially at the C2 position. cdnsciencepub.com However, the presence of the strongly activating C5-hydroxyl group in the target molecule would likely alter this outcome, favoring substitution on the benzene ring portion of the core. For instance, 7-methoxybenzo[b]thiophene undergoes bromination and nitration at the 4-position, guided by the activating methoxy group. researchgate.net This suggests that for this compound, electrophilic attack would likely occur at the C4 or C6 positions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) | Rationale |
| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-3-bromobenzo[b]thiophen-5-ol and/or 6-Nitro-3-bromobenzo[b]thiophen-5-ol | The C5-OH group is a strong activating ortho, para director, making C4 and C6 the most nucleophilic sites. |
| Halogenation | Br₂ / FeBr₃ | 4,X-Dibromo-3-bromobenzo[b]thiophen-5-ol or 6,X-Dibromo-3-bromobenzo[b]thiophen-5-ol | The C5-OH group directs the incoming electrophile to the ortho positions. |
Nucleophilic Substitution Reactions at the Bromo Substituted Position
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom at the C3 position is challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. nih.gov In this compound, the C5-hydroxyl group is electron-donating, which disfavors this mechanism.
However, studies on 3-bromo-2-nitrobenzo[b]thiophene demonstrate that when an electron-withdrawing group (like a nitro group at C2) is present, nucleophilic substitution at C3 by amines can occur. rsc.org In the absence of such activation, direct displacement of the C3-bromo group by nucleophiles generally does not proceed under standard SNAr conditions. Alternative pathways, such as transition metal-catalyzed reactions, are typically required to achieve this transformation.
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at C3 and the hydroxyl group at C5 serve as excellent handles for a variety of powerful transition metal-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov
The C3-Br bond is a prime site for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.
Heck Reaction : This reaction couples the C3 position with alkenes to form substituted benzo[b]thiophenes. While direct examples on this compound are scarce, the Heck reaction is widely applied to aryl bromides. nih.govbeilstein-journals.org For example, 3-activated benzo[b]thiophenes can be coupled with aryl halides in a Heck-type reaction. researchgate.net
Sonogashira Reaction : This reaction involves the coupling of the C3 position with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.net This method is used to install alkynyl moieties and is applicable to a wide range of bromoarenes, including substituted benzo[b]thiophenes. nih.govnih.gov
Suzuki-Miyaura Reaction : One of the most versatile cross-coupling methods, it pairs the C3-bromo group with an organoboron reagent (like a boronic acid or ester). tcichemicals.comunimib.it This reaction is known for its mild conditions and tolerance of various functional groups. It has been successfully applied to synthesize 2,5-diarylthiophene and 2,3,5-triarylthiophene derivatives from their bromo precursors. researchgate.net
Stille Reaction : This reaction couples the C3 position with an organotin compound. wikipedia.org The Stille reaction is robust and often used when other methods fail, though the toxicity of tin reagents is a drawback. It is an efficient method for preparing 5-arylated 3-substituted thiophenes. beilstein-journals.org
Negishi Reaction : Involving the coupling of the C3 position with an organozinc reagent, the Negishi reaction is known for its high reactivity and yields.
Table 2: Examples of Transition Metal-Catalyzed Reactions on Related Bromo-Thiophene Scaffolds
| Reaction | Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |
| Suzuki-Miyaura | 2-Bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2-(Bromomethyl)-5-phenylthiophene | 76% | nih.gov |
| Suzuki-Miyaura | 2-Aryl-5-bromothiophene | Phenylboronic acid | Pd(OAc)₂, K₂CO₃ | 2-Aryl-5-phenylthiophene | 80% | beilstein-journals.org |
| Heck | 3,6-Dibromo-1H-indazole | 2-Vinylpyridine | Pd(OAc)₂, PPh₃, TEA | 6-Bromo-3-(2-(pyridin-2-yl)vinyl)-1H-indazole | - | beilstein-journals.org |
| Sonogashira | 3-Iodobenzo[b]thiophene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₂NH | 3-(Phenylethynyl)benzo[b]thiophene | - | nih.gov |
| Stille | Aryl Halide | Organostannane | Pd Catalyst | Biaryl | High | wikipedia.org |
The C5-hydroxyl group can also participate in cross-coupling reactions after conversion to a more suitable leaving group, such as a triflate (OTf) or tosylate (OTs). Phenolic hydroxyls are generally unreactive in the catalytic cycles of these reactions. However, the corresponding aryl triflates are excellent substrates. This two-step sequence allows for the introduction of aryl, vinyl, or alkynyl groups at the C5 position, complementing the reactivity at the C3 position.
The C2 position of the benzo[b]thiophene core is the most nucleophilic site within the thiophene ring and is reactive towards electrophiles and metalation. Direct C-H functionalization at C2 can be achieved using palladium catalysis, allowing for arylation without a pre-installed halide. Alternatively, deprotonation at C2 using a strong base like n-butyllithium, followed by quenching with an electrophile, is a common strategy for introducing substituents at this position. researchgate.net The presence of substituents at C3 and C5 would influence the feasibility and regioselectivity of such reactions.
Derivatization of the Hydroxyl Group
The phenolic hydroxyl group at the C-5 position of the benzo[b]thiophene scaffold is a key site for derivatization, allowing for the introduction of various functional groups through etherification, esterification, and oxidation reactions.
The hydroxyl group of this compound can readily undergo etherification to form the corresponding ethers. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form the more nucleophilic phenoxide. This is followed by the reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents to yield the desired ether.
Esterification of the hydroxyl group can be achieved by reaction with carboxylic acids, acid chlorides, or acid anhydrides. When reacting with a carboxylic acid, a catalyst such as a strong acid (e.g., sulfuric acid) is typically required to facilitate the dehydration process (Fischer-Speier esterification). Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine to neutralize the hydrogen halide byproduct, provides a more efficient route to the corresponding esters. For instance, reaction with acetyl chloride would yield 3-bromobenzo[b]thiophen-5-yl acetate. The synthesis of various benzo[b]thiophene-3-carboxylic esters has been demonstrated through palladium-catalyzed oxidative cyclization–deprotection–alkoxycarbonylation sequences, highlighting the viability of forming ester functionalities within this heterocyclic system. nih.govacs.org
Table 1: Examples of Etherification and Esterification Reactions of Substituted Benzo[b]thiophenes
| Reactant | Reagent(s) | Product | Reaction Type |
| 2-(p-Tolyl)benzo[b]thiophene | PdI2, KI, CO, Air, MeOH | Methyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate | Oxidative Alkoxycarbonylation nih.gov |
| 2-(4-Bromophenyl)benzo[b]thiophene | PdI2, KI, CO, Air, MeOH | Methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate | Oxidative Alkoxycarbonylation nih.gov |
| 2-(Thiophen-3-yl)benzo[b]thiophene | PdI2, KI, CO, Air, MeOH | Methyl 2-(thiophen-3-yl)benzo[b]thiophene-3-carboxylate | Oxidative Alkoxycarbonylation nih.govacs.org |
Oxidation Reactions of the Hydroxyl Functionality
The phenolic hydroxyl group of this compound can be oxidized to a quinone. The specific product formed depends on the oxidizing agent and reaction conditions. Mild oxidizing agents can lead to the formation of a hydroxyquinone, while stronger oxidants may result in the corresponding benzo[b]thiophene-4,5-dione. The oxidation of phenols to para-benzoquinones is a well-established transformation and can be achieved using a variety of reagents. researchgate.net
Common oxidizing agents for this purpose include Fremy's salt (potassium nitrosodisulfonate), and hypervalent iodine reagents. researchgate.netnih.gov The electrochemical oxidation of phenols is also a known method, which proceeds through a phenoxy radical intermediate. nih.gov It is important to note that the sulfur atom in the thiophene ring is also susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones under certain oxidative conditions. mdpi.com
Table 2: Plausible Oxidation Products of this compound
| Oxidizing Agent | Plausible Product | Comments |
| Mild Oxidant (e.g., Fremy's salt) | 3-Bromo-5-hydroxybenzo[b]thiophene-4,7-dione | Selective oxidation of the benzene ring. |
| Strong Oxidant (e.g., Chromic acid) | 3-Bromobenzo[b]thiophene-4,5-dione | Further oxidation is possible. |
| m-CPBA | This compound 1,1-dioxide | Oxidation of the sulfur atom is also likely. |
Isomerization Studies and Halogen Migration within the Benzo[b]thiophene Scaffoldsemanticscholar.org
The phenomenon of halogen migration, often referred to as the "halogen dance," is a notable reaction in halogenated aromatic and heteroaromatic compounds, including thiophenes and their benzo-fused analogues. ias.ac.inresearchgate.netwhiterose.ac.ukresearchgate.netrsc.org This base-catalyzed isomerization involves the transposition of a halogen atom from one position to another on the aromatic ring. The reaction is typically initiated by deprotonation of a ring proton by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. This is followed by a series of halogen-metal exchange steps that ultimately lead to a thermodynamically more stable isomer.
In the context of this compound, a halogen dance reaction could potentially lead to the migration of the bromine atom from the C-3 position to other positions on the benzo[b]thiophene ring, such as the C-2 position. The regiochemical outcome of such a reaction would be influenced by the relative acidity of the ring protons and the stability of the resulting organolithium intermediates. For instance, the treatment of 2-iodobenzothiophene with lithium 2,2,6,6-tetramethylpiperidide has been shown to result in a halogen dance, yielding 3-iodobenzothiophene derivatives after trapping with an electrophile. researchgate.net
Ring-Opening and Rearrangement Reactions of the Benzo[b]thiophene Core
Under certain conditions, the benzo[b]thiophene ring system can undergo ring-opening or rearrangement reactions. The stability of the benzo[b]thiophene core generally requires forcing conditions for such transformations to occur.
Ring-opening of fused thiophene systems has been observed in the presence of strong nucleophiles like organolithium reagents. beilstein-journals.org For example, treatment of dithieno[2,3-b:3',2'-d]thiophene with aryllithium reagents can lead to the cleavage of one of the thiophene rings. beilstein-journals.org A similar reaction with this compound could potentially involve nucleophilic attack at the sulfur atom or at a carbon atom of the thiophene ring, leading to ring-opened products.
Rearrangement reactions of the benzo[b]thiophene scaffold are less common but can occur under specific conditions. For instance, Cope rearrangements have been studied in the benzo[b]thiophene series, which involve the whiterose.ac.ukwhiterose.ac.uk-sigmatropic rearrangement of 3-allyl-3H-benzo[b]thiophenes. acs.org Additionally, base-catalyzed rearrangements involving the migration of substituents have been reported. For example, the reaction of 3-bromo-2-nitrobenzo[b]thiophene with anilines in the presence of a base can lead to the formation of 2-amino-3-nitrobenzo[b]thiophenes, suggesting a rearrangement mechanism. researchgate.net
Advanced Spectroscopic and Structural Characterization of 3 Bromobenzo B Thiophen 5 Ol and Its Derivatives
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of a compound. For 3-Bromobenzo[b]thiophen-5-ol, the spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.
A broad absorption band would typically be observed in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching vibration of the phenolic hydroxyl group. The aromatic C-H stretching vibrations of the benzene (B151609) and thiophene (B33073) rings would likely appear around 3000-3100 cm⁻¹. Vibrations corresponding to the C=C stretching of the aromatic rings are expected in the 1450-1600 cm⁻¹ range. The C-S stretching vibration of the thiophene ring would also produce characteristic signals. Furthermore, the presence of the bromine atom would be indicated by a C-Br stretching vibration, typically found in the lower frequency "fingerprint" region of the spectrum (below 1000 cm⁻¹).
Despite the theoretical expectations, a search of scientific databases and literature did not yield any published experimental IR spectra specifically for this compound. While spectral data exists for the related compound 3-Bromobenzo[b]thiophene, direct analysis and detailed vibrational assignments for the 5-hydroxy derivative are not available. spectrabase.comnih.govnist.gov
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Phenolic O-H | 3200-3600 (broad) | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| Aromatic C=C | 1450-1600 | Stretching |
| C-O | 1200-1300 | Stretching |
| C-Br | 500-700 | Stretching |
Note: This table is based on general spectroscopic principles, as specific experimental data for this compound is not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure and the extent of conjugation. The benzo[b]thiophene core of this compound constitutes a conjugated system, which is expected to absorb UV radiation, promoting π → π* electronic transitions.
The spectrum of this compound would likely display multiple absorption bands characteristic of the benzothiophene (B83047) chromophore. The addition of a hydroxyl group (-OH) and a bromine atom (-Br) as substituents on the aromatic ring would be expected to influence the wavelength of maximum absorption (λ_max) and the molar absorptivity. The hydroxyl group, being an auxochrome, would likely cause a bathochromic shift (a shift to longer wavelengths) compared to the unsubstituted benzothiophene.
However, a review of current literature reveals no specific experimental UV-Vis absorption data for this compound. Therefore, a detailed study of its electronic transitions and the precise effects of its substituents on the absorption spectrum has not been documented.
X-ray Crystallography for Precise Solid-State Molecular Structure Determination
A successful crystallographic analysis would confirm the planarity of the benzo[b]thiophene ring system and determine the precise positions of the bromine and hydroxyl substituents. However, obtaining single crystals of sufficient quality is a prerequisite for this analysis. To date, no crystallographic data for this compound has been deposited in crystallographic databases or published in scientific literature. Studies on other substituted benzothiophene derivatives demonstrate the utility of this technique, but this information cannot be extrapolated to the specific compound of interest. nih.govresearchgate.net
If a crystal structure were available, it would allow for a detailed analysis of the molecular conformation and how the molecules pack together to form the crystal lattice. This analysis would reveal whether the molecule is perfectly planar or if there are any slight deviations. It would also describe the unit cell parameters and the symmetry operations that define the crystal's structure.
Chromatographic Purity Assessment and Isolation Techniques (e.g., HPLC, GC, Column Chromatography)
Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. The choice of technique depends on the compound's volatility and polarity.
Gas Chromatography (GC): Given a sufficient vapor pressure, GC could be used to assess the purity of this compound or its more volatile derivatives. GC-Mass Spectrometry (GC-MS) would be particularly useful for both separation and identification. Data for the parent compound, 3-Bromobenzo[b]thiophene, is available, suggesting that GC is a viable technique for this class of compounds. spectrabase.comnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for the analysis and purification of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be a suitable approach for purity determination.
Column Chromatography: This is a standard and widely used method for the purification of organic compounds on a preparative scale. For the isolation of this compound from a reaction mixture, column chromatography using silica gel as the stationary phase and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) would be employed to separate the product from starting materials and byproducts.
While these are standard and expected methodologies for a compound like this compound, no specific, optimized chromatographic methods for its analysis or purification have been reported in the literature.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Bromobenzo[b]thiophene |
| Acetonitrile |
| Ethyl acetate |
| Hexane |
Computational and Theoretical Studies on 3 Bromobenzo B Thiophen 5 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. For a given compound, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This would determine key structural parameters such as bond lengths, bond angles, and dihedral angles for 3-Bromobenzo[b]thiophen-5-ol. These calculations are crucial as the geometry of a molecule dictates many of its physical and chemical properties. DFT simulations on related thiophene (B33073) derivatives have been successfully used to reproduce structural parameters that are in good agreement with experimental data.
Quantum Chemical Calculations for Electronic Properties
Once the optimized geometry is obtained, further quantum chemical calculations can elucidate a variety of electronic properties.
HOMO-LUMO Energy Levels and Band Gap Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For similar compounds, these values are calculated to predict their potential use in materials science, such as in organic electronics.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. An MEP map of this compound would reveal the negative potential around the oxygen and sulfur atoms and positive potential near the hydrogen atoms, providing insights into how the molecule would interact with other reagents.
Polarizability and Hyperpolarizability Studies
These studies assess how the electron cloud of a molecule is distorted in the presence of an external electric field. Polarizability and hyperpolarizability are important for understanding a material's non-linear optical (NLO) properties. While such studies have been performed for various organic molecules, specific values for this compound are not available.
Aromaticity Analysis of the Fused Ring System
The benzothiophene (B83047) core consists of a fused benzene (B151609) and thiophene ring. The degree of aromaticity of this fused system influences its stability and reactivity. Computational methods can quantify the aromatic character of each ring in the system. Such an analysis for this compound would clarify the electronic delocalization across the bicyclic structure. Studies on related fused-ring systems show that the fusion of different rings can significantly alter the local aromaticity of each component.
Molecular Orbital Calculations
Detailed molecular orbital (MO) calculations provide a comprehensive picture of the electronic structure. This includes the distribution and energies of all molecular orbitals, not just the HOMO and LUMO. This information is fundamental to understanding the molecule's spectroscopic properties and its behavior in chemical reactions.
While the framework for a thorough computational analysis of this compound is well-established within theoretical chemistry, the specific execution of these studies and the publication of their results have not been found. Therefore, the creation of detailed data tables and in-depth research findings for this particular compound is not possible at this time.
In Silico Studies of Molecular Interactions and Pharmacophore Modeling
In silico methodologies are pivotal in modern medicinal chemistry for predicting how a molecule like this compound might interact with biological targets. These computational techniques, including molecular docking and pharmacophore modeling, provide insights into the molecule's potential biological activity and guide the design of more potent derivatives.
Molecular Docking Simulations for Ligand-Receptor Binding Interactions (focused on mechanistic understanding)
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the mechanistic basis of potential therapeutic effects by identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Studies on various benzo[b]thiophene derivatives have demonstrated their potential to interact with a range of biological targets. For instance, docking studies of novel 3-chlorobenzo[b]thiophene-2-carbonyl chloride derivatives against the Estrogen Receptor alpha (ERα), a key target in breast cancer, revealed significant binding interactions. These derivatives achieved high fitness scores, indicating strong binding affinity, and formed crucial hydrophobic interactions with amino acid residues like LEU428 within the receptor's binding pocket. researchgate.net Similarly, investigations into benzothiophene-chalcone hybrids as cholinesterase inhibitors showed that these molecules fit within the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com
In another study, benzothiophene derivatives were evaluated as potential antibiotics against multidrug-resistant Staphylococcus aureus. Molecular docking simulations identified high binding affinities against key bacterial proteins such as penicillin-binding protein 2a (PBP2a) and LiaR, with binding energies reaching -5.56 kcal/mol. researchgate.net
Table 1: Representative Molecular Docking Data for Benzo[b]thiophene Derivatives Against Various Receptors
| Ligand Class | Target Protein | PDB ID | Binding Energy/Score | Key Interacting Residues |
|---|---|---|---|---|
| 3-Chlorobenzo[b]thiophene derivatives | Estrogen Receptor α (ERα) | - | PLP Fitness Score: 77.20 | LEU428 |
| Benzothiophene-chalcone hybrids | Acetylcholinesterase (AChE) | - | - | - |
| Benzothiophene derivatives | Penicillin-Binding Protein 2a (PBP2a) | 6H5O | -5.56 kcal/mol | - |
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their respective energies. For a semi-rigid molecule like this compound, this analysis helps identify the most stable, low-energy conformations that are likely to be biologically active.
Computational studies on related aroyl derivatives of benzo[b]thiophene have utilized methods like nuclear magnetic resonance (NMR) spectroscopy combined with ab initio molecular orbital calculations to determine preferred conformations in solution. rsc.org These studies revealed that the orientation of substituents relative to the benzo[b]thiophene core is governed by a delicate balance of steric and electronic effects. For instance, in 3-substituted derivatives, S,O-cis and S,O-trans conformers were found to have only slight differences in energy content. rsc.org
For this compound, a theoretical conformational analysis would typically begin with a systematic search of the potential energy surface by rotating the hydroxyl group's hydrogen atom. Each resulting conformation would undergo energy minimization using quantum mechanical methods like Density Functional Theory (DFT) to find the local and global energy minima. The analysis would likely show that the planarity of the bicyclic benzo[b]thiophene ring system is largely preserved, with the primary conformational flexibility arising from the orientation of the hydroxyl proton. The energy barrier for rotation around the C-O bond would also be calculated to understand the dynamic equilibrium between different conformers at room temperature.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry allows for the accurate prediction of spectroscopic data, which is invaluable for structure elucidation and characterization. DFT is a powerful tool for calculating NMR chemical shifts and vibrational frequencies.
Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be simulated for this compound using DFT calculations, often with the B3LYP functional and a basis set such as 6-311++G(d,p). nih.gov The calculated harmonic frequencies are typically scaled by an empirical factor to correct for anharmonicity and achieve better agreement with experimental data.
Studies on related molecules like 2-thiophene carboxylic acid and 2-methoxythiophene provide a basis for assigning the predicted vibrational modes. iosrjournals.orgdergipark.org.tr For this compound, characteristic frequencies would be predicted for:
O-H stretching: A strong band typically above 3400 cm⁻¹.
C-H stretching (aromatic): Bands in the 3100–3000 cm⁻¹ region.
C=C stretching (aromatic ring): Multiple bands in the 1650–1350 cm⁻¹ range. iosrjournals.org
C-S stretching: Bands in the 850-600 cm⁻¹ region. iosrjournals.org
C-Br stretching: A characteristic band at lower frequencies.
O-H bending: In-plane and out-of-plane bending modes. nepjol.info
Table 2: Predicted Characteristic Vibrational Frequencies for a Substituted Benzothiophene Scaffold
| Vibrational Mode | Typical Predicted Wavenumber Range (cm⁻¹) |
|---|---|
| O-H Stretch | 3500 - 3400 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1650 - 1350 |
| C-H In-plane Bend | 1300 - 1000 |
| C-S Stretch | 850 - 600 |
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govnih.gov Calculations are performed on the molecule's optimized geometry, and the computed isotropic shielding values are referenced against a standard like tetramethylsilane (TMS) to obtain chemical shifts. nih.gov
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the benzene and thiophene rings. The chemical shifts would be influenced by the electron-donating nature of the hydroxyl group and the electron-withdrawing and anisotropic effects of the bromine atom. DFT calculations can accurately predict these subtle electronic effects, aiding in the unequivocal assignment of experimental spectra. mdpi.com Similarly, ¹³C NMR shifts for each carbon atom in the bicyclic system can be calculated, providing a complete theoretical dataset for structural confirmation.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy profiles. For the synthesis of benzo[b]thiophenes, DFT calculations can be used to explore the feasibility of different reaction pathways.
The synthesis of the benzo[b]thiophene core can be achieved through various methods, including the annulation of alkynylbenzenes using a sulfur source or the coupling of arylboronic acids with alkynes and elemental sulfur. researchgate.netnih.gov A computational study of such a reaction would involve:
Reactant and Product Optimization: Calculating the minimum energy structures of the reactants, intermediates, products, and any catalysts involved.
Transition State Searching: Locating the transition state structure for each elementary step of the proposed mechanism. This is the highest point on the minimum energy path connecting reactants and products.
Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For example, in a rhodium-catalyzed synthesis of benzo[b]thiophenes, computational modeling could be used to investigate the key steps of alkyne insertion, C-H bond activation, and the transfer of a sulfur atom to form the thiophene ring. researchgate.net By comparing the energy barriers of competing pathways, the model can explain the observed regioselectivity and efficiency of the reaction, providing a mechanistic understanding that is difficult to obtain through experimental means alone. rsc.org
Exploration of Chemical Applications and Research Potential of 3 Bromobenzo B Thiophen 5 Ol Scaffolds
Role as a Key Intermediate in Complex Organic Synthesis and Heterocycle Assembly
3-Bromobenzo[b]thiophen-5-ol is a valuable intermediate for the synthesis of more complex molecules due to its distinct functional groups. The bromine atom at the 3-position is particularly reactive and can be utilized in various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This is a common strategy for building complex molecular architectures. chemimpex.comccspublishing.org.cn
The reactivity of the 3-bromo position on the benzothiophene (B83047) ring allows for participation in several types of palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. These reactions include:
Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond.
Negishi Cross-Coupling: Reaction with organozinc reagents, which is another effective method for C-C bond formation. ccspublishing.org.cn
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. nih.gov
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These reactions enable the introduction of a wide variety of substituents at the 3-position, leading to a diverse library of derivatives. For instance, the Negishi cross-coupling of 3-bromobenzo[b]thiophene with bromoaniline derivatives has been used as a key step in the synthesis of benzo acs.orgbohrium.comthieno[2,3-b]indole derivatives. ccspublishing.org.cn
The hydroxyl group at the 5-position provides another point for modification. It can be alkylated, acylated, or used as a directing group in electrophilic aromatic substitution reactions, further increasing the synthetic utility of the scaffold. The presence of both the bromo and hydroxyl groups allows for sequential or orthogonal functionalization, providing a strategic advantage in the assembly of complex heterocyclic systems.
Rational Design and Synthesis of Novel Benzo[b]thiophene Derivatives for Targeted Applications
The rational design of novel benzo[b]thiophene derivatives from this compound can be guided by the desired biological or material properties. The benzothiophene core is a key feature in several clinically used drugs, such as the selective estrogen receptor modulator (SERM) raloxifene (B1678788) and the 5-lipoxygenase inhibitor zileuton. researchgate.net These examples highlight the potential of the benzothiophene scaffold in medicinal chemistry.
By leveraging the reactivity of the 3-bromo and 5-hydroxyl groups, a variety of derivatives can be synthesized for specific applications. For example, in the context of antibacterial drug discovery, studies have shown that 3-halobenzo[b]thiophene derivatives can exhibit significant activity. nih.gov Specifically, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes have shown promising minimum inhibitory concentrations (MIC) against Gram-positive bacteria and yeast. nih.gov This suggests that derivatives of this compound could be synthesized and screened for similar antimicrobial properties.
The synthesis of such derivatives would typically involve a multi-step process, starting with the functionalization of the 3-bromo or 5-hydroxyl group. For example, a Suzuki coupling at the 3-position could introduce an aryl group, while the 5-hydroxyl could be converted to an ether or ester to modulate the compound's physicochemical properties, such as solubility and lipophilicity.
Investigation of Structure-Activity Relationship (SAR) Methodologies for Novel Functionalization (emphasizing chemical design principles)
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For benzothiophene derivatives, SAR studies have provided valuable insights into the chemical features that govern their therapeutic effects. nih.gov While specific SAR data for this compound is not available, general principles from related compounds can be applied.
Key considerations for the SAR of this compound derivatives would include:
The nature of the substituent at the 3-position: The size, electronics, and hydrogen bonding capacity of the group introduced in place of the bromine atom would significantly impact biological activity. For example, in a series of factor Xa inhibitors, substitution of a fluorine with a chlorine or bromine on an aniline (B41778) ring attached to a benzothiophene scaffold led to subnanomolar inhibitors. nih.gov
Modification of the 5-hydroxyl group: Converting the hydroxyl group to an ether or ester could influence the compound's interaction with a biological target and affect its pharmacokinetic properties.
Substitution on the benzene (B151609) ring: Further substitution on the benzene portion of the benzothiophene core can also modulate activity. Studies on raloxifene analogs have shown that the position and nature of substituents on the benzothiophene ring are critical for biological activity. acs.org
Quantitative structure-activity relationship (QSAR) models can also be employed to correlate the physicochemical properties of the derivatives with their biological activity, aiding in the rational design of more potent and selective compounds. ijpsjournal.com
Table 1: Key SAR Insights from Benzothiophene Derivatives
| Scaffold Position | Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| 2-Aryl Group | Increased steric bulk at the 4'-position | Increased uterine stimulation in vivo | acs.org |
| 4-, 5-, or 7-Position | Additional substitution | Reduced biological activity | acs.org |
Development of Organic Electronic Materials and Optoelectronic Devices
Benzothiophene and its fused-ring derivatives, such as nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), are important building blocks for organic semiconductors due to their high charge carrier mobility and stability. mdpi.com The this compound scaffold could serve as a precursor for the synthesis of novel organic electronic materials.
The 3-bromo group is an ideal handle for cross-coupling reactions to extend the π-conjugated system, a key requirement for efficient charge transport in organic semiconductors. chemimpex.com For example, it could be used in Suzuki or Stille couplings to synthesize larger, more conjugated molecules. The 5-hydroxyl group could be used to tune the material's solubility, which is important for solution-based processing of thin films for organic thin-film transistors (OTFTs).
The performance of organic semiconductors is highly dependent on their molecular packing in the solid state. The introduction of substituents via the 3-bromo and 5-hydroxyl groups can influence this packing and, consequently, the electronic properties of the material.
Design of Chemical Probes for Biological Systems (focus on probe design and methodology)
Fluorescent chemical probes are essential tools for visualizing and understanding biological processes. The benzothiophene scaffold can be incorporated into fluorescent dyes. For example, a benzothiophene derivative has been used to create a dual-functional fluorescent probe for detecting polarity and cyanide in living cells. bohrium.comnih.gov
The this compound scaffold could be a starting point for the design of new chemical probes. The design strategy would involve:
Fluorophore Core: The benzothiophene ring itself can contribute to the fluorescence, or it can be coupled to another fluorophore.
Reactive Site: The 5-hydroxyl group could act as a recognition site for specific analytes, or it could be masked with a group that is cleaved upon reaction with the target, leading to a change in fluorescence (a "turn-on" or "turn-off" response).
Targeting Moiety: A group could be attached, for example at the 3-position, to direct the probe to a specific cellular location, such as the mitochondria. acs.org
The synthesis of such a probe would involve the strategic functionalization of the 3-bromo and 5-hydroxyl groups to install the desired fluorophore, reactive site, and targeting moiety. The resulting probe would then be evaluated for its photophysical properties and its response to the target analyte in biological systems.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| nih.govBenzothieno[3,2-b] nih.govbenzothiophene (BTBT) |
| Raloxifene |
Future Research Directions and Unexplored Avenues for 3 Bromobenzo B Thiophen 5 Ol Chemistry
Novel Synthetic Methodologies for Enhanced Atom Economy, Stereoselectivity, and Regioselectivity
The synthesis of substituted benzothiophenes has traditionally relied on multi-step procedures that often lack efficiency and generate significant waste. chemistryviews.org Future research should focus on developing more sophisticated and sustainable synthetic routes to 3-Bromobenzo[b]thiophen-5-ol and its derivatives, emphasizing atom economy, and precise control over regioselectivity.
Key areas for exploration include:
C-H Functionalization: Direct C-H functionalization is a powerful tool for creating C-C and C-heteroatom bonds, minimizing the need for pre-functionalized starting materials. researchgate.netnih.gov Research into metal-catalyzed or metal-free C-H activation strategies could lead to more direct and atom-economical syntheses of the benzothiophene (B83047) core. For instance, a twofold vicinal C-H functionalization of arenes offers a novel, metal-free route to benzothiophenes. nih.gov
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch. acs.org Developing a flow-based synthesis for this compound could enable more efficient and automated production.
One-Pot and Tandem Reactions: Designing synthetic cascades where multiple bond-forming events occur in a single pot can dramatically increase efficiency. organic-chemistry.orgmalayajournal.org For example, an aryne reaction with alkynyl sulfides has been shown to produce a variety of benzothiophenes in a single step. nih.gov Exploring similar multicomponent reactions could provide rapid access to a diverse range of derivatives from simple precursors.
Regioselective Synthesis: Functionalization of the benzothiophene core can be challenging due to competing reactive sites. nih.govresearchgate.netnih.gov Methods that offer high regioselectivity are therefore of great interest. An interrupted Pummerer reaction using benzothiophene S-oxides has been shown to deliver C3-arylated and -alkylated products with complete regioselectivity under mild, metal-free conditions. nih.govresearchgate.netnih.gov Adapting such methodologies could provide precise control over the substitution pattern of the this compound scaffold.
| Synthetic Strategy | Potential Advantages for this compound |
| C-H Functionalization | Fewer synthetic steps, reduced waste, direct introduction of functional groups. |
| Flow Chemistry | Improved reaction control, enhanced safety, easier scalability, potential for automation. acs.org |
| One-Pot Reactions | Increased efficiency, reduced purification steps, access to complex molecules from simple starting materials. organic-chemistry.org |
| Interrupted Pummerer Reaction | High regioselectivity for C3 functionalization, metal-free conditions. nih.govresearchgate.net |
Development of Catalyst Systems for Selective Functionalization
The this compound molecule possesses multiple sites for potential functionalization, including the C-Br bond, the phenolic -OH group, and various C-H bonds on the aromatic rings. A key area of future research will be the development of catalyst systems that can selectively target these positions, enabling the synthesis of a wide array of derivatives.
Palladium-Catalyzed Cross-Coupling: The bromine atom at the C3 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. researchgate.netresearchgate.netmdpi.comnih.gov Future work should focus on developing highly active and selective catalysts that can operate under mild conditions and tolerate a wide range of functional groups on the coupling partner. This would allow for the introduction of diverse aryl, alkyl, alkynyl, and amino substituents at the C3 position.
C-O Bond Functionalization: The hydroxyl group at the C5 position can be functionalized through etherification or esterification reactions. Catalytic methods for these transformations, particularly those that proceed under mild conditions, would be valuable. Furthermore, the phenol (B47542) can be converted to a triflate, which can then participate in cross-coupling reactions, providing an alternative route to functionalization at the C5 position. organic-chemistry.org
Site-Selective C-H Activation: Beyond the existing functional groups, direct C-H activation at other positions on the benzothiophene ring system offers a powerful strategy for late-stage functionalization. Developing catalyst systems that can regioselectively activate specific C-H bonds (e.g., at C2, C4, C6, or C7) would open up new possibilities for creating complex molecular architectures. Silver(I) has been shown to enable C2-selective C-H activation in benzothiophenes for subsequent arylation. acs.org
| Reaction Type | Target Site | Potential Catalyst System | Resulting Modification |
| Suzuki Coupling | C3-Br | Palladium complexes with phosphine (B1218219) ligands | Introduction of aryl or vinyl groups. mdpi.com |
| Sonogashira Coupling | C3-Br | Palladium/Copper co-catalyst | Introduction of alkynyl groups. mdpi.com |
| Buchwald-Hartwig Amination | C3-Br | Palladium complexes with bulky phosphine ligands | Introduction of amine functionalities. |
| Etherification | C5-OH | Base-catalyzed (e.g., Williamson ether synthesis) | Formation of aryl ethers. uobabylon.edu.iq |
| C-H Arylation | C2 | Silver(I)/Palladium catalysis | Introduction of aryl groups at the C2 position. acs.org |
Integration into Supramolecular Architectures and Advanced Functional Materials
Thiophene- and benzothiophene-based molecules are known for their excellent electronic properties and have been widely used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic solar cells. bgu.ac.ilresearchgate.net The unique structure of this compound makes it an attractive building block for novel supramolecular assemblies and functional materials.
Supramolecular Chemistry: The hydroxyl group can act as a hydrogen bond donor, while the sulfur atom and the aromatic rings can participate in other non-covalent interactions. This makes the molecule suitable for the construction of self-assembling systems, such as liquid crystals or gels.
Covalent Organic Frameworks (COFs): The bromo and hydroxyl functionalities can be used as reactive sites to incorporate the benzothiophene core into porous, crystalline COFs. rsc.org These materials could have applications in gas storage, separation, or catalysis.
Organic Electronics: By using the bromo and hydroxyl groups to attach other conjugated units, novel materials with tailored electronic properties could be synthesized. The benzothiophene core can serve as a component in donor-acceptor systems for organic photovoltaics or as a building block for organic field-effect transistors. researchgate.net
| Material Type | Role of this compound | Potential Application |
| Hydrogen-Bonded Networks | Hydrogen-bond donor (-OH group) | Crystal engineering, liquid crystals. |
| Covalent Organic Frameworks (COFs) | Dihalo or dihydroxy monomer (after modification) | Gas storage, catalysis, sensing. rsc.org |
| Organic Semiconductors | Core building block | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs). researchgate.net |
| Chemosensors | Photo-luminescent core | Detection of specific analytes, such as hydrazine. rsc.org |
Exploration of Bio-orthogonal Chemistry with this compound Scaffolds
Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov While aryl bromides and phenols are not typical bio-orthogonal handles, there are potential avenues for integrating the this compound scaffold into this field.
Development of Novel Bio-orthogonal Reactions: Research could be directed towards developing new transition metal-catalyzed reactions that are bio-orthogonal and can selectively functionalize the C-Br bond in a biological environment. Palladium-catalyzed reactions have been explored for in-cell synthesis, suggesting that such chemistry is feasible.
Scaffold for Bio-orthogonal Handles: The existing bromo and hydroxyl groups can serve as points for attaching well-established bio-orthogonal functional groups, such as azides, alkynes, or tetrazines. This would create bio-orthogonal probes based on the benzothiophene core, which could be used for imaging or tracking biomolecules.
Photo-clickable Probes: The benzothiophene moiety, being a photoactive heterocycle, could be incorporated into photo-clickable probes. These probes would become reactive only upon irradiation with light of a specific wavelength, offering temporal and spatial control over the labeling of biomolecules.
High-Throughput Synthesis and Screening of Libraries based on the this compound Core
The this compound scaffold is an excellent starting point for the creation of compound libraries for drug discovery and materials science research. nih.govnih.gov High-throughput synthesis and screening techniques can accelerate the discovery of new molecules with desired properties.
Combinatorial Library Synthesis: Using the C-Br and C-OH functional groups as diversification points, large libraries of compounds can be synthesized in a parallel fashion. Automated synthesis platforms and flow chemistry can be employed to generate these libraries efficiently. acs.orgrsc.org
Fragment-Based Drug Discovery: The core scaffold itself can be considered a fragment for fragment-based drug discovery. A library of small molecules based on this core could be screened against biological targets using techniques like 19F NMR or surface plasmon resonance. rsc.org
High-Throughput Screening: The synthesized libraries can be screened against a wide range of biological targets to identify new hits for drug development. wisdomlib.orgnih.gov Similarly, high-throughput screening methods can be used to evaluate the properties of new materials for applications in organic electronics or sensing. DNA-encoded library (DEL) technology is another powerful tool for screening vast chemical libraries against protein targets. acs.org
| Library Generation Strategy | Diversification Point 1 (C3-Br) | Diversification Point 2 (C5-OH) | Potential Application |
| Suzuki Coupling & Etherification | Various arylboronic acids | Various alkyl halides | Drug discovery, materials science. |
| Sonogashira Coupling & Esterification | Various terminal alkynes | Various acyl chlorides | Probes for chemical biology, electronic materials. |
| Buchwald-Hartwig & Sulfonylation | Various amines | Various sulfonyl chlorides | Medicinal chemistry. |
Q & A
Q. Table 1: Representative Yields Under Optimized Conditions
| Aryl Bromide Substituent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Electron-deficient (e.g., NO₂) | 88 | 1.5 |
| Electron-rich (e.g., OMe) | <50 | 2.0 |
| Heterocyclic (e.g., pyridyl) | 75 | 1.0 |
Limitations: Electron-rich aryl bromides show reduced reactivity due to competitive oxidative addition barriers .
What analytical methods confirm the structure of this compound derivatives?
Basic Research Focus
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR: Use - and -NMR to identify substitution patterns (e.g., aryl protons at δ 7.2–8.1 ppm for benzo[b]thiophene).
- X-ray Crystallography: Resolve regioselectivity in products (e.g., bond angles confirming 2-arylation) .
- HPLC-MS: Validate purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ for derivatives) .
Example Workflow:
Synthesize compound via Pd-catalyzed reaction.
Purify via column chromatography (hexane/EtOAc).
Characterize with NMR and X-ray (if crystalline) .
How can sequential catalytic arylations synthesize 2,3-diheteroaryl benzo[b]thiophenes?
Advanced Research Focus
Methodological Answer:
Exploit orthogonal reactivity of bromine and aryl groups:
First Arylation: Perform 2-arylation under Pd catalysis (0.5 mol% Pd, 80°C, 1 h).
Second Arylation: Use Suzuki-Miyaura coupling at the 3-bromo position (1.5 mol% Pd, 100°C, 12 h) .
Key Considerations:
- Ensure compatibility of catalysts (e.g., avoid ligand interference).
- Use electron-deficient arylboronic acids for higher yields in Suzuki reactions.
Q. Table 2: Sequential Arylation Examples
| First Arylation (Position 2) | Second Arylation (Position 3) | Overall Yield (%) |
|---|---|---|
| 4-CN-C₆H₄Br | 3-Pyridyl-B(OH)₂ | 62 |
| 3-NO₂-C₆H₄Br | 4-CF₃-C₆H₄B(OH)₂ | 58 |
How do steric and electronic effects influence aryl bromide reactivity in 2-arylation?
Advanced Research Focus
Methodological Answer:
- Electronic Effects: Electron-withdrawing groups (e.g., NO₂, CN) enhance electrophilicity, improving oxidative addition to Pd(0). Electron-donating groups (e.g., OMe) reduce yields due to slower kinetics .
- Steric Effects: Ortho-substituted aryl bromides (e.g., 2-bromobenzonitrile) show moderate yields (80–88%), while bulky substituents (e.g., 9-bromoanthracene) require extended reaction times (64% yield, 2 h) .
Mechanistic Insight:
Pd insertion into the C–Br bond is rate-limiting. Steric hindrance delays this step but does not preclude reactivity .
How should researchers address contradictory data in reaction outcomes (e.g., varying yields with similar substrates)?
Advanced Research Focus
Methodological Answer:
Control Experiments: Replicate reactions under identical conditions (catalyst batch, solvent purity).
Statistical Analysis: Apply false discovery rate (FDR) correction to identify significant outliers in high-throughput screens .
Substituent-Specific Trends: Use Hammett plots (-values) to correlate electronic effects with yields .
Case Study:
Inconsistent yields with para-methoxy aryl bromides may arise from trace moisture or Pd leaching. Use anhydrous solvents and pre-activated Pd catalysts for reproducibility.
What methodologies assess the bioactivity of this compound derivatives?
Advanced Research Focus
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
